molecular formula C15H13Cl2NO B1519581 (2,5-Dichlorophenyl)(2,3-dihydro-1-benzofuran-5-yl)methanamine CAS No. 1020989-37-0

(2,5-Dichlorophenyl)(2,3-dihydro-1-benzofuran-5-yl)methanamine

Cat. No. B1519581
CAS RN: 1020989-37-0
M. Wt: 294.2 g/mol
InChI Key: QDAAUAUXWSKBJM-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl)(2,3-dihydro-1-benzofuran-5-yl)methanamine (DCBM) is a chemical compound that has been studied for its potential applications in the field of scientific research. DCBM is a derivative of the phenylmethanamine family and is composed of two chlorine atoms and two nitrogen atoms, connected by a single carbon atom. DCBM has a wide range of uses in laboratory experiments due to its unique properties, including its ability to act as an agonist, modulator, or inhibitor of certain biochemical pathways.

Scientific Research Applications

Synthesis and Pharmacodynamics

  • Aryloxyethyl Derivatives as Biased Agonists :

    • Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been synthesized as serotonin 5-HT1A receptor-biased agonists. These compounds show promising antidepressant-like activity, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).
  • Benzofuranethanamines for Antiarrhythmic Properties :

    • Benzofuranethanamines were studied for their structure-activity relationships with antiarrhythmic compounds. These compounds exhibit similar negative inotropic and negative chronotropic action compared to known antiarrhythmic drugs (Ecker et al., 1995).

Antimicrobial Activity

  • Antimicrobial Evaluation of Oxadiazole Derivatives :
    • A series of oxadiazole derivatives have shown potency in terms of antimicrobial activity against various microorganisms, highlighting their potential in addressing bacterial and fungal infections (Kapadiya et al., 2020).

Neurological Applications

  • Effects on Dopamine Levels in the Brain :
    • Studies on 5-(2-aminopropyl)benzofuran and related compounds show they can increase dopamine levels in the brain, suggesting potential implications in understanding the mechanisms of dependence and addiction (Cha et al., 2016).

Anticonvulsant Properties

  • Heterocyclic Schiff Bases as Anticonvulsants :
    • Novel schiff bases of 3-aminomethyl pyridine have demonstrated anticonvulsant activity, indicating potential applications in seizure management (Pandey & Srivastava, 2011).

Alzheimer's Disease Research

  • β-Amyloid Aggregation Inhibitors :
    • Certain benzofuran derivatives have been synthesized as potent β-amyloid aggregation inhibitors, offering a pathway for Alzheimer's disease treatment (Choi et al., 2003).

Mechanism of Action

properties

IUPAC Name

(2,5-dichlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c16-11-2-3-13(17)12(8-11)15(18)10-1-4-14-9(7-10)5-6-19-14/h1-4,7-8,15H,5-6,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAAUAUXWSKBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(C3=C(C=CC(=C3)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,5-Dichlorophenyl)(2,3-dihydro-1-benzofuran-5-yl)methanamine
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(2,5-Dichlorophenyl)(2,3-dihydro-1-benzofuran-5-yl)methanamine
Reactant of Route 3
(2,5-Dichlorophenyl)(2,3-dihydro-1-benzofuran-5-yl)methanamine
Reactant of Route 4
(2,5-Dichlorophenyl)(2,3-dihydro-1-benzofuran-5-yl)methanamine
Reactant of Route 5
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(2,5-Dichlorophenyl)(2,3-dihydro-1-benzofuran-5-yl)methanamine
Reactant of Route 6
(2,5-Dichlorophenyl)(2,3-dihydro-1-benzofuran-5-yl)methanamine

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